
3,5-Dimethoxypicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethoxypicolinic acid is an organic compound with the molecular formula C8H9NO4. It is a derivative of picolinic acid, featuring two methoxy groups attached to the 3rd and 5th positions of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethoxypicolinic acid can be synthesized through several methods. One common approach involves the methylation of picolinic acid using methanol and a suitable catalyst under controlled conditions. The reaction typically proceeds as follows:
Starting Material: Picolinic acid
Reagents: Methanol, catalyst (e.g., sulfuric acid)
Conditions: Reflux at elevated temperatures
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale methylation processes using continuous flow reactors. This allows for efficient and consistent production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Formation of 3,5-dihydroxy derivatives.
Reduction: Formation of 3,5-dimethoxy derivatives with altered functional groups.
Substitution: Formation of substituted picolinic acid derivatives.
Scientific Research Applications
3,5-Dimethoxypicolinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 3,5-Dimethoxypicolinic acid involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The compound’s methoxy groups play a crucial role in its binding affinity and specificity. Pathways involved include:
Metal Ion Chelation: Binding to metal ions such as zinc or copper, affecting their biological availability.
Enzyme Inhibition: Inhibiting enzymes by binding to their active sites, altering their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxypicolinic acid: Similar structure but with methoxy groups at the 5th and 6th positions.
Picolinic acid: The parent compound without methoxy groups.
3,4-Dimethoxypicolinic acid: Methoxy groups at the 3rd and 4th positions.
Uniqueness
3,5-Dimethoxypicolinic acid is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and binding properties.
Properties
Molecular Formula |
C8H9NO4 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
3,5-dimethoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO4/c1-12-5-3-6(13-2)7(8(10)11)9-4-5/h3-4H,1-2H3,(H,10,11) |
InChI Key |
ZKRPAWQHVPWLTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


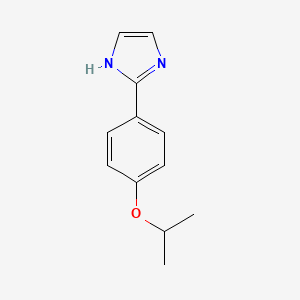
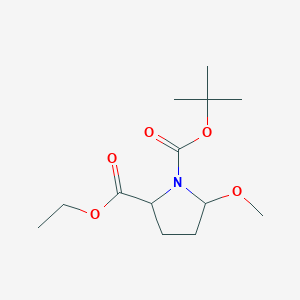
![1H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazine-3,6-dione, hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)-](/img/structure/B12285267.png)

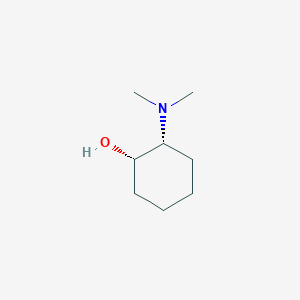
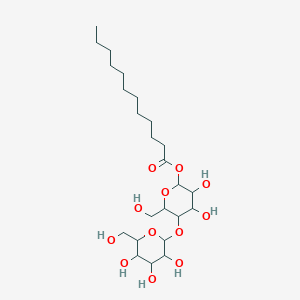

![methyl 3-acetamido-4-azido-2-[methoxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12285289.png)
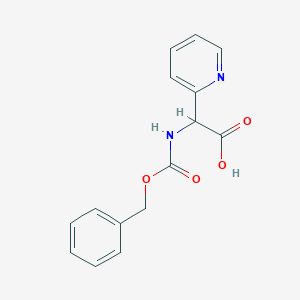
![5,10,13-Trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B12285308.png)
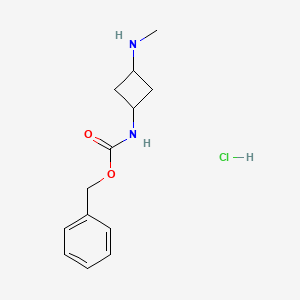
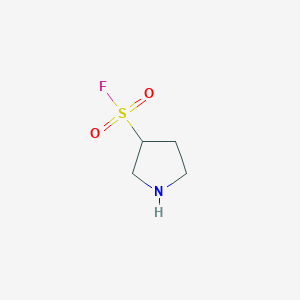
![benzyl N-[8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate](/img/structure/B12285323.png)
![4,7-dibromothieno[3,2-d]pyrimidine](/img/structure/B12285336.png)
